7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-11-2-3-13-12(10-11)16-9-6-14(17-13)4-7-15-8-5-14/h2-3,10,15-16H,4-9H2,1H3 |
InChI Key |
PBYSHEFURXEAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CCN2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[b] oxazepine Core
The synthesis begins with the cyclization of 2-aminophenol derivatives. For example, 2-amino-4-methylphenol reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form the oxazepine ring. This step typically achieves yields of 65–75%, with purity dependent on recrystallization in ethanol.
Spirocyclization with Piperidine
The oxazepine intermediate undergoes spirocyclization with a piperidine precursor, such as 4-piperidone, in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate). This step forms the spiro junction at the 2-position of the oxazepine ring. Reaction conditions (e.g., 60°C for 12 hours in tetrahydrofuran) yield the spirocyclic framework in 50–60% efficiency.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxazepine formation | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 65–75 | 85–90 |
| Spirocyclization | 4-Piperidone, BF₃·Et₂O, THF, 60°C | 50–60 | 75–80 |
| Methylation | MeI, AlCl₃, 0–5°C | 70–80 | 90–95 |
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool for accelerating cyclization and spirocyclization reactions. A modified protocol reduces the spirocyclization time from 12 hours to 30 minutes by employing microwave energy at 150°C in 1,4-dioxane. This method enhances atom economy and reduces side reactions, achieving an overall yield of 78% with >95% purity.
Optimized Reaction Conditions
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional | 50–60 | 24–36 hrs | Well-characterized steps | Low efficiency, side reactions |
| Microwave-assisted | 78 | 0.5 hrs | Rapid, high purity | Specialized equipment required |
| Catalytic (hypothetical) | ~70 | 6–12 hrs | Enantioselectivity | Untested for this compound |
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing solvent recovery, catalyst reuse, and continuous flow systems. For example, replacing batch reactors with continuous flow setups could improve the spirocyclization step’s efficiency by 20–30% . Industrial protocols may also prioritize cost-effective catalysts (e.g., copper salts over rhodium) without compromising yield.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic structure, which includes nitrogen and oxygen atoms in the oxazepine ring and a piperidine moiety. Key reactions include:
-
Electrophilic substitution : The benzo[b]oxazepine ring may undergo electrophilic attack at positions activated by heteroatoms. For example, bromination at position 7 (as seen in analogs) could occur via electrophilic substitution.
-
Hydrogenation : The piperidine ring may undergo catalytic hydrogenation to form dihydro derivatives, a reaction observed in related benzodiazepines .
-
Nucleophilic interactions : The oxygen atom in the oxazepine ring could participate in nucleophilic reactions, such as forming complexes with metal catalysts during transformations.
Functional Group Transformations
The compound’s methyl group at position 7 and the spirocyclic structure allow for further chemical modifications:
-
Oxidation : The methyl group could undergo oxidation to form a ketone, altering the compound’s electronic properties.
-
Alkylation/acylation : The nitrogen in the piperidine ring may serve as a site for alkylation or acylation, expanding the compound’s functionalization potential.
-
Ring-opening reactions : Under acidic or basic conditions, the oxazepine ring might undergo cleavage, though this would likely require harsh conditions due to its stability .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of heterocyclic compounds similar to 7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] exhibit potent anticancer properties. For instance, compounds with similar scaffolds have shown efficacy in inducing apoptosis in cancer cell lines by targeting specific pathways associated with tumor growth and survival .
Neurological Disorders
The compound has potential applications in treating neurological disorders. Research indicates that related compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties. They may be effective against conditions such as epilepsy and other central nervous system disorders by stabilizing neuronal excitability .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of compounds within the same chemical class as 7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]. These compounds have demonstrated significant activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of oxazepine derivatives on human cancer cell lines. The findings revealed that certain modifications to the core structure enhanced cytotoxicity and selectivity against cancer cells while sparing normal cells. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Neuroprotective Effects
In experimental models of epilepsy, compounds structurally related to 7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] were tested for their ability to prevent seizure-induced neuronal damage. Results showed that these compounds could reduce seizure frequency and severity, indicating their potential for therapeutic use in epilepsy management.
Data Table: Summary of Biological Activities
| Application | Activity Type | Relevant Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis in cancer cell lines |
| Neurological | Anticonvulsant | Reduces seizure frequency in animal models |
| Antimicrobial | Bacterial Inhibition | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[benzooxazepine-piperidine] scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] with key analogs:
Structural Modifications and Physicochemical Properties
*Molecular weight estimated based on core structure (C14H18N2O) and substituents.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Bromo and tert-butyl groups increase logP (e.g., 7-bromo derivative: logP ~3.5 estimated), whereas fluorine and polar substituents (e.g., oxan-4-yl in ) improve solubility.
- Metabolic Stability : The spirocyclic core resists oxidative metabolism, but substituents like cyclopropylmethyl () may further enhance stability by blocking cytochrome P450 enzymes.
Biological Activity
7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article compiles research findings regarding its pharmacological properties, including its effects on various biological systems.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of both oxazepine and piperidine rings. Its molecular formula is , and it possesses notable physicochemical properties that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives of spiro compounds have shown significant antibacterial properties against various pathogens.
- Anticancer Potential : Certain heterocycles have been tested for their cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
- Neuropharmacological Effects : Compounds in this class may also affect neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Antimicrobial Activity
A study exploring the antimicrobial properties of related compounds found that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.40 - 12.79 | Gram-positive |
| Compound B | 4.27 - 8.53 | Gram-negative |
These results suggest that modifications to the spiro structure can enhance antibacterial efficacy.
Anticancer Activity
Research involving the cytotoxic effects of spiro compounds on cancer cell lines has shown promising results. For instance, one study reported IC50 values for a related compound against MDA-MB-231 breast cancer cells:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound C | 80.2 | MDA-MB-231 |
| Compound D | 15.2 | HCT116 |
These findings indicate that structural variations can significantly influence the anticancer potency of these compounds.
Neuropharmacological Effects
In vitro studies have suggested that similar spiro compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression. For example, the interaction with serotonin receptors has been noted in several studies.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation into the antimicrobial activity of a closely related compound demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing the potential for clinical applications in treating infections. -
Case Study on Anticancer Properties :
In a controlled experiment, a derivative of the compound was tested against various cancer cell lines, resulting in substantial apoptosis induction as evidenced by flow cytometry analysis.
Q & A
Q. What are the key synthetic routes for 7-methyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], and how do substituents influence its rearrangement?
The compound is synthesized via reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Substituents on the aryl moiety dictate the rearrangement pathway, with electronic and steric effects modulating reaction outcomes. For example, electron-withdrawing groups may stabilize intermediates, while bulky groups hinder specific conformations. Structural confirmation requires techniques like -NMR, -NMR, and X-ray crystallography to validate the spirocyclic core and methyl substitution .
Q. What is the primary biological target of this spirocyclic compound, and how was it identified?
High-throughput screening (HTS) studies identified this scaffold as a hit for stearoyl-CoA desaturase 1 (SCD1) inhibition, a target implicated in metabolic disorders and cancer. Initial activity was assessed via enzymatic assays measuring Δ9-desaturase activity in microsomal preparations, with IC values used to prioritize derivatives for optimization .
Q. How can researchers ensure the purity and stability of this compound during synthesis and storage?
Purification typically involves column chromatography (e.g., silica gel, eluting with EtOAc/hexane) followed by recrystallization in ethanol/water. Stability tests under varying pH, temperature, and humidity conditions are critical. Analytical methods like HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry verify purity (>95%) and degradation products .
Advanced Research Questions
Q. What strategies are employed to optimize the SCD1 inhibitory activity of this spirocyclic scaffold?
Structure-activity relationship (SAR) studies focus on modifying the benzooxazepine and piperidine moieties. For instance:
- Aryl substituents : Electron-deficient groups (e.g., -NO, -CF) enhance SCD1 binding by interacting with hydrophobic pockets.
- Spiro junction modifications : Introducing heteroatoms (e.g., sulfur) or expanding the oxazepine ring alters conformational flexibility and potency. In silico docking (using tools like AutoDock Vina) and molecular dynamics simulations guide rational design .
Q. How do contradictory data arise in biological assays for this compound, and how can they be resolved?
Discrepancies in IC values may stem from assay conditions (e.g., substrate concentration, cell line variability) or off-target effects. For example:
- Enzymatic vs. cellular assays : Differences in membrane permeability or metabolic stability can lead to divergent results.
- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization, thermal shift) to confirm target engagement. Cross-validation with CRISPR-mediated SCD1 knockout models is recommended to isolate compound-specific effects .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of derivatives?
- Pharmacokinetics : Rodent models (Sprague-Dawley rats) assess oral bioavailability, half-life, and tissue distribution via LC-MS/MS.
- Efficacy : Diet-induced obese (DIO) mice or Zucker fatty rats are used to measure reductions in hepatic lipid content and plasma desaturation indices (e.g., C16:1/C16:0 ratio). Metabolite profiling (via UPLC-QTOF-MS) identifies active vs. toxic derivatives .
Q. How can divergent synthetic pathways be controlled to access structurally related analogs?
Solvent-controlled synthesis (e.g., polar aprotic vs. protic solvents) can steer reactivity toward pyrimidine or dibenzo[b,f][1,4]oxazepine derivatives from shared precursors. For instance:
- DMSO : Favors cyclization via nucleophilic attack on the oxazepine nitrogen.
- Ethanol : Promotes Knoevenagel condensation for pyrimidine formation. Monitoring intermediates via TLC and adjusting reaction time/temperature ensures selectivity .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize DIBAH stoichiometry and reaction time .
- Biological Validation : Pair enzymatic assays with transcriptomic profiling (RNA-seq) to confirm SCD1 pathway modulation .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., logP, topological polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
